Desmethylsertraline is an active metabolite of the selective serotonin reuptake inhibitor sertraline, which is widely used in the treatment of depression, anxiety disorders, and other mood disorders. This compound is characterized by its reduced potency compared to its parent drug, primarily due to its lower efficacy in blocking serotonin reuptake.
Desmethylsertraline is produced through the metabolic N-demethylation of sertraline, primarily in the liver. This metabolic process involves the removal of a methyl group from the sertraline molecule, resulting in desmethylsertraline, which has been shown to have significantly less potency in inhibiting serotonin reuptake compared to sertraline itself .
Desmethylsertraline belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs). It is classified under the broader category of antidepressants and is specifically recognized for its role as a pharmacologically active metabolite.
The synthesis of desmethylsertraline can be achieved through various organic synthesis methods. The most common approach involves conventional chemical synthesis techniques that facilitate the removal of the methyl group from sertraline.
Desmethylsertraline's molecular structure can be described as follows:
The retention time for desmethylsertraline during HPLC analysis typically ranges around 15.0 minutes under optimized conditions .
The metabolic pathways are primarily facilitated by cytochrome P450 enzymes, particularly CYP2D6, which play a crucial role in the metabolism of many SSRIs .
Desmethylsertraline is primarily studied for its role as a metabolite in pharmacokinetic studies related to sertraline therapy. Understanding its properties helps inform dosage adjustments and therapeutic monitoring in clinical settings.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3